

An In-depth Technical Guide on the Crystal Structure of 2'-Nitroacetanilide

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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2'-Nitroacetanilide**, a key organic compound with applications in chemical synthesis and drug development. This document details the precise crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data

The crystal structure of **2'-Nitroacetanilide** (N-(2-nitrophenyl)acetamide) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 21/n 1. The fundamental crystallographic data are summarized in the table below.

Parameter	Value[1]
Chemical Formula	C ₈ H ₈ N ₂ O ₃
Molecular Weight	180.16 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/n 1
a	10.5564 Å
b	4.9758 Å
c	15.4117 Å
α	90.00°
β	97.134°
γ	90.00°
Volume	802.9 Å ³
Z	4

Molecular Geometry

The molecular structure of **2'-Nitroacetanilide** consists of an acetanilide core with a nitro group substituted at the ortho position of the phenyl ring. The precise bond lengths and angles determined from the crystal structure analysis are crucial for understanding the molecule's conformation and potential intermolecular interactions.

Selected Bond Lengths

Bond	Length (Å)
N(1)-C(7)	1.357
N(1)-C(1)	1.423
N(2)-C(2)	1.467
O(1)-C(7)	1.229
O(2)-N(2)	1.224
O(3)-N(2)	1.229
C(7)-C(8)	1.505

Selected Bond Angles

Angle	Degree (°)
C(7)-N(1)-C(1)	128.5
O(1)-C(7)-N(1)	123.5
O(1)-C(7)-C(8)	121.2
N(1)-C(7)-C(8)	115.3
C(2)-N(2)-O(2)	118.2
C(2)-N(2)-O(3)	118.3
O(2)-N(2)-O(3)	123.5

Selected Torsion Angles

Torsion Angle	Degree (°)
C(1)-N(1)-C(7)-O(1)	4.9
C(1)-N(1)-C(7)-C(8)	-175.7
C(7)-N(1)-C(1)-C(2)	-178.9
C(7)-N(1)-C(1)-C(6)	1.2
C(1)-C(2)-N(2)-O(2)	-13.9
C(1)-C(2)-N(2)-O(3)	166.6

Experimental Protocols

The determination of the crystal structure of **2'-Nitroacetanilide** involves a multi-step process, including synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of **2'-Nitroacetanilide**

A plausible synthetic route to **2'-Nitroacetanilide** is the nitration of acetanilide. While the primary product of this reaction is typically the para-isomer (4'-Nitroacetanilide), the ortho-isomer (**2'-Nitroacetanilide**) is also formed and can be isolated.

Materials:

- Acetanilide
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Glacial Acetic Acid
- Ethanol
- Ice

Procedure:

- Dissolution: Dissolve acetanilide in glacial acetic acid with gentle warming.
- Cooling: Cool the solution in an ice bath.
- Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining a low temperature.
- Nitration: Add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.
- Reaction: Allow the reaction mixture to stir for a specified period while monitoring the temperature.
- Precipitation: Pour the reaction mixture onto crushed ice to precipitate the crude product, which will be a mixture of ortho and para isomers.
- Filtration: Collect the precipitate by vacuum filtration and wash with cold water to remove residual acid.
- Purification: The separation of **2'-Nitroacetanilide** from the para isomer can be achieved by fractional crystallization from ethanol, exploiting the differential solubilities of the two isomers.

Crystallization

Single crystals of **2'-Nitroacetanilide** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol or an ethanol-water mixture.

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for X-ray diffraction analysis, based on standard crystallographic practices. The specific parameters for the published structure of **2'-Nitroacetanilide** would be detailed in the original research article.

Data Collection:

- A suitable single crystal is mounted on a goniometer.

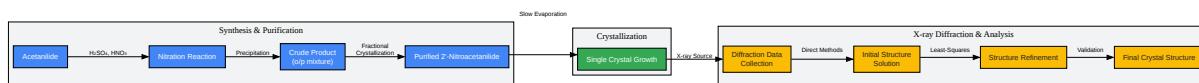
- X-ray diffraction data are collected using a diffractometer, typically equipped with Mo K α or Cu K α radiation.
- The data collection is performed at a controlled temperature, often at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations.
- A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined using full-matrix least-squares on F² to optimize the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Workflow Visualization

The overall process from chemical synthesis to the final crystal structure determination can be visualized as a sequential workflow.



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Caption: Workflow for the determination of the crystal structure of **2'-Nitroacetanilide**.

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References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
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